1-[(2-Bromo-3-thienyl)methyl]-5-oxoproline
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Overview
Description
1-[(2-Bromo-3-thienyl)methyl]-5-oxoproline is a unique chemical compound with the molecular formula C10H10BrNO3S It is characterized by the presence of a brominated thiophene ring attached to a proline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Bromo-3-thienyl)methyl]-5-oxoproline typically involves the bromination of a thiophene derivative followed by a series of reactions to introduce the proline moiety. One common method involves the use of bromine or N-bromosuccinimide (NBS) for the bromination step. The reaction conditions often require a solvent such as dichloromethane and a catalyst like iron(III) chloride to facilitate the bromination process.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Bromo-3-thienyl)methyl]-5-oxoproline can undergo various chemical reactions, including:
Oxidation: The brominated thiophene ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this include sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding thiophene derivative without the bromine atom.
Substitution: Formation of azido or cyano derivatives.
Scientific Research Applications
1-[(2-Bromo-3-thienyl)methyl]-5-oxoproline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for proline-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-[(2-Bromo-3-thienyl)methyl]-5-oxoproline involves its interaction with specific molecular targets. The brominated thiophene ring can interact with enzymes or receptors, leading to various biological effects. The proline moiety may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
2-Bromo-3-thiophenemethanol: Similar in structure but lacks the proline moiety.
5-Bromo-2-thiophenecarboxylic acid: Contains a brominated thiophene ring but has a carboxylic acid group instead of a proline derivative.
Uniqueness: 1-[(2-Bromo-3-thienyl)methyl]-5-oxoproline is unique due to the combination of a brominated thiophene ring and a proline derivative. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
147566-96-9 |
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Molecular Formula |
C10H10BrNO3S |
Molecular Weight |
304.16 g/mol |
IUPAC Name |
1-[(2-bromothiophen-3-yl)methyl]-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H10BrNO3S/c11-9-6(3-4-16-9)5-12-7(10(14)15)1-2-8(12)13/h3-4,7H,1-2,5H2,(H,14,15) |
InChI Key |
LUTAUIUJHFZIPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1C(=O)O)CC2=C(SC=C2)Br |
Origin of Product |
United States |
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